molecular formula C12H18N2O B13270753 1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine

1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine

Cat. No.: B13270753
M. Wt: 206.28 g/mol
InChI Key: WBHBKXBFFQVCFD-NSHDSACASA-N
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Description

1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is a chemical compound that features a pyrrolidine ring attached to a methanamine group, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine typically involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrrolidinylmethanamines.

Scientific Research Applications

1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-propanone
  • 4-Methoxybenzylamine
  • 1-(4-Methoxyphenyl)-2-propanamine

Uniqueness

1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and methoxyphenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine, also known by its CAS number 2092041-09-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}N2_2O
  • Molecular Weight : 206.28 g/mol
  • Purity : Typically available at 95% purity

The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a potential modulator of neurotransmitter systems. The following sections detail specific findings from studies that highlight its pharmacological effects.

Neuropharmacological Effects

  • Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, potentially influencing mood and behavior. Dopamine receptors are critical in various neurological disorders, making this an area of interest for further research.
  • Analgesic Properties : The compound has been investigated for its analgesic properties. In animal models, it has shown potential in modulating pain pathways, possibly through interactions with opioid receptors or other pain-related neurotransmitter systems .
  • Antidepressant-like Effects : Some studies indicate that the compound may possess antidepressant-like effects in rodent models. This suggests it could be beneficial in treating mood disorders, although mechanisms of action remain to be fully elucidated .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Dopaminergic ModulationInteraction with dopamine receptors
Analgesic EffectsPain modulation in animal models
Antidepressant EffectsIndicated improvement in mood-related behaviors

Case Study 1: Analgesic Activity

A study conducted by researchers at Acadia Pharmaceuticals evaluated the analgesic properties of various compounds related to this compound. The results indicated that this compound could enhance morphine-induced analgesia in specific pain models, suggesting a synergistic effect when used in conjunction with opioids .

Case Study 2: Mood Disorders

In a controlled experiment involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by standard behavioral tests (e.g., forced swim test). These findings support the hypothesis that the compound may act as a novel antidepressant .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in neuropharmacology and pain management. While initial studies suggest potential benefits in treating mood disorders and pain, further investigation is necessary to clarify mechanisms of action and therapeutic efficacy.

Future research should focus on:

  • Mechanistic Studies : Understanding how this compound interacts with specific receptors.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Comparative Studies : Assessing its effects relative to existing treatments for depression and pain.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(2S)-1-(4-methoxyphenyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-8-2-3-11(14)9-13/h4-7,11H,2-3,8-9,13H2,1H3/t11-/m0/s1

InChI Key

WBHBKXBFFQVCFD-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCC[C@H]2CN

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2CN

Origin of Product

United States

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